molecular formula C15H14N2O3S B2961168 Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1421449-64-0

Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

Cat. No.: B2961168
CAS No.: 1421449-64-0
M. Wt: 302.35
InChI Key: ZWBKWVJIMCGYDT-UHFFFAOYSA-N
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Description

Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a thienopyridine derivative characterized by a fused bicyclic scaffold with a picolinoyl (pyridine-2-carbonyl) group at position 5 and a methyl carboxylate ester at position 2. This structural motif places it within a class of compounds known for antiplatelet activity, particularly as adenosine diphosphate (ADP) receptor antagonists.

Properties

IUPAC Name

methyl 5-(pyridine-2-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-20-15(19)13-10-6-9-21-12(10)5-8-17(13)14(18)11-4-2-3-7-16-11/h2-4,6-7,9,13H,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBKWVJIMCGYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1C(=O)C3=CC=CC=N3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring system. Reagents such as sulfur and nitrogen-containing compounds are used under controlled conditions.

    Introduction of the Picolinoyl Group: The picolinoyl group is introduced through acylation reactions, often using picolinic acid derivatives and coupling agents like carbodiimides.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically achieved using methanol and acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Use of Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.

    Purification Techniques: Such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thienopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of antithrombotic agents.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites, altering cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinctiveness lies in its substitution pattern:

  • Position 5: Picolinoyl group (pyridine-2-carbonyl), which may enhance metabolic stability or receptor binding compared to alkyl or aryl substituents.
  • Position 4 : Methyl carboxylate ester, a common feature in prodrugs to improve bioavailability.
Table 1: Structural Comparison of Thienopyridine Derivatives
Compound Position 5 Substituent Position 4/Other Substituents Key Activity/Use
Methyl 5-picolinoyl-4,5,6,7-THTP-4-carboxylate Picolinoyl Methyl carboxylate Potential antiplatelet (inferred)
Clopidogrel 2-Chlorophenyl, acetate ester Methyl carboxylate FDA-approved antiplatelet
Ticlopidine Benzyl None (free amine) Older antiplatelet (higher side effects)
Compound C1 (Zhou et al., 2011) 4-Fluorobenzoyl Methyl group Superior to ticlopidine in vivo
Impurity c (Pharmacopeial Forum, 2017) 2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl Acetate ester Synthesis impurity

Pharmacological Activity

  • Clopidogrel : Irreversibly inhibits the P2Y12 ADP receptor, reducing platelet aggregation. Its 2-chlorophenyl group and esterase-sensitive acetate contribute to prodrug activation .
  • Ticlopidine : Less selective, with higher incidence of adverse effects (e.g., neutropenia). The absence of a carboxylate ester may reduce bioavailability .
  • This hypothesis aligns with findings for fluorobenzoyl derivatives (e.g., Compound C1), which showed enhanced activity over ticlopidine .

Biological Activity

Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This compound features a thieno-pyridine core that is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit significant antimicrobial properties. In a study assessing various analogs, it was found that certain compounds demonstrated potent activity against a range of bacterial strains. The minimum inhibitory concentrations (MICs) were determined to be effective at low micromolar concentrations.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli8
This compoundS. aureus16

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit the nuclear factor-kappa B (NF-κB) pathway in lipopolysaccharide (LPS)-induced cells. The IC50 values were reported as follows:

CompoundIC50 (µM)Cell Type
This compound1.64HEK293/NF-κB-Luc

This inhibition suggests that the compound could be developed further for therapeutic use in inflammatory diseases.

Neuroprotective Properties

Recent studies have indicated neuroprotective effects attributed to this compound. In models of oxidative stress-induced neuronal cell death, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It appears to modulate key signaling pathways such as NF-κB and MAPK pathways.
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties that contribute to its neuroprotective effects.

Case Studies

In a recent clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin levels.

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